molecular formula C10H10O2 B7883350 2-Propenoic acid, 3-phenyl-, methyl ester

2-Propenoic acid, 3-phenyl-, methyl ester

Cat. No. B7883350
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-UHFFFAOYSA-N
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Patent
US04263212

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9].[C]=O>C(OCC)(=O)C>[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^3:12|

Inputs

Step One
Name
Quantity
16.32 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.745 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged in an autoclave

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.22 mmol
AMOUNT: MASS 0.197 g
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263212

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9].[C]=O>C(OCC)(=O)C>[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^3:12|

Inputs

Step One
Name
Quantity
16.32 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.745 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged in an autoclave

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.22 mmol
AMOUNT: MASS 0.197 g
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263212

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9].[C]=O>C(OCC)(=O)C>[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^3:12|

Inputs

Step One
Name
Quantity
16.32 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.745 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged in an autoclave

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.22 mmol
AMOUNT: MASS 0.197 g
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.